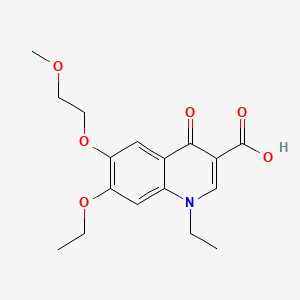
3-Quinolinecarboxylic acid, 7-ethoxy-1-ethyl-1,4-dihydro-6-(2-methoxyethoxy)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 7-ethoxy-1-ethyl-1,4-dihydro-6-(2-methoxyethoxy)-4-oxo- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-ethoxy-1-ethyl-1,4-dihydro-6-(2-methoxyethoxy)-4-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds.
Skraup Synthesis: This involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Organic Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Quinoline derivatives exhibit antibacterial and antifungal properties.
Antimalarial Drugs: Compounds like chloroquine and quinine are well-known antimalarial agents.
Medicine
Cancer Therapy: Some quinoline derivatives have shown potential as anticancer agents.
Anti-inflammatory Agents: They are investigated for their anti-inflammatory properties.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pesticides: They are used in the formulation of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 7-ethoxy-1-ethyl-1,4-dihydro-6-(2-methoxyethoxy)-4-oxo- involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological pathways.
DNA Intercalation: Intercalating into DNA strands, disrupting replication and transcription.
Receptor Binding: Binding to specific receptors, modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug.
Quinine: Another antimalarial agent derived from quinoline.
Uniqueness
3-Quinolinecarboxylic acid, 7-ethoxy-1-ethyl-1,4-dihydro-6-(2-methoxyethoxy)-4-oxo- is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
53776-43-5 |
|---|---|
Molekularformel |
C17H21NO6 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
7-ethoxy-1-ethyl-6-(2-methoxyethoxy)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H21NO6/c1-4-18-10-12(17(20)21)16(19)11-8-14(24-7-6-22-3)15(23-5-2)9-13(11)18/h8-10H,4-7H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
LNHIVIONQXFOSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)OCC)OCCOC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















